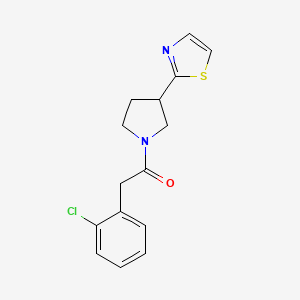
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone, also known as CTPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone involves the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This, in turn, leads to an enhancement of their effects on the target receptors, resulting in the observed physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various cytokines, including TNF-α, IL-1β, and IL-6, which are involved in inflammatory processes. 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has also been found to modulate the levels of various neuropeptides, including substance P and calcitonin gene-related peptide (CGRP), which are involved in pain signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to be stable under various conditions, making it suitable for use in a wide range of experiments. However, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone also has certain limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone. One potential area of research is the development of novel 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone in various disease conditions, including chronic pain, depression, and anxiety disorders. Moreover, further research is needed to elucidate the precise mechanisms underlying the observed effects of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone on neurotransmitter systems and inflammatory processes.
Méthodes De Synthèse
The synthesis of 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetophenone with thiazolidine-2-thione, followed by the reaction with pyrrolidine in the presence of a base. The resulting product is purified by recrystallization to obtain 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone in high yield and purity.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, 2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone has been found to be effective in the treatment of neuropathic pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-13-4-2-1-3-11(13)9-14(19)18-7-5-12(10-18)15-17-6-8-20-15/h1-4,6,8,12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYYVTZDNMPJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CS2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(thiazol-2-yl)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)
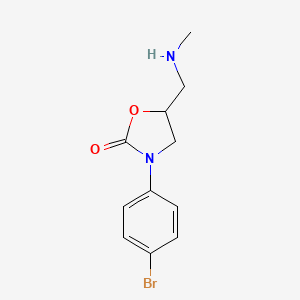
![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)
![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)
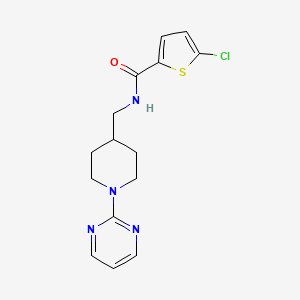
![4-[1-(3-Methoxy-1,2-thiazol-5-yl)ethylamino]-3-methylbutan-1-ol](/img/structure/B2561403.png)
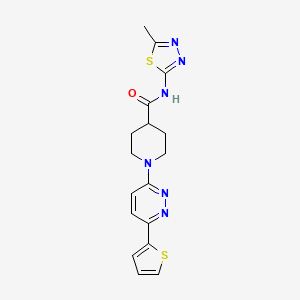
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)
![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)
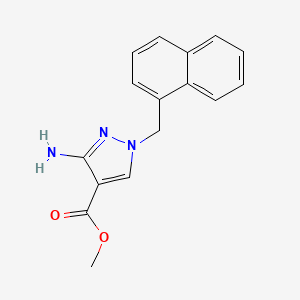
![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)

